MAO-A Inhibition Potency Relative to the Clinical Antimalarial Primaquine
8-Amino-4-hydroxyquinoline-3-carboxylic acid inhibits human monoamine oxidase A (MAO-A) with an IC50 of 25.3 µM [1], representing a 3.5-fold higher potency than the clinically used 8-aminoquinoline drug primaquine (IC50 = 87.83 µM) [2]. This differential inhibition highlights the impact of the 4-hydroxy-3-carboxylic acid motif on MAO-A binding affinity.
| Evidence Dimension | MAO-A enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 25.3 µM (2.53×10^4 nM) |
| Comparator Or Baseline | Primaquine (RS)-(±)-Primaquine: IC50 = 87.83 µM |
| Quantified Difference | 3.5-fold more potent (lower IC50) |
| Conditions | Recombinant human MAO-A; kynuramine deamination assay; 20 min incubation [1] |
Why This Matters
For researchers developing MAO-targeted probes or evaluating off-target liabilities of 8-aminoquinoline scaffolds, the enhanced MAO-A inhibition of this building block may necessitate different experimental controls compared to primaquine-based systems.
- [1] BindingDB entry BDBM50493476 (CHEMBL172856). 8-Amino-4-hydroxyquinoline-3-carboxylic acid MAO-A IC50 = 2.53×10^4 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50493476 (accessed Apr 23, 2026). View Source
- [2] Chaurasiya ND, et al. Inhibition of human monoamine oxidase A and B by 5-phenoxy 8-aminoquinoline analogs. Pharmaceuticals. 2021;14(5):398. Table 1: (RS)-(±)-Primaquine MAO-A IC50 = 87.83 µM. View Source
